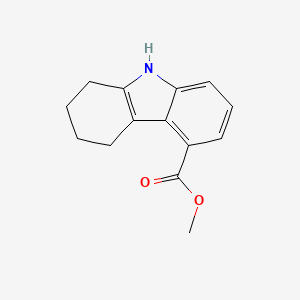

methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate

Description

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is a carbazole derivative characterized by a partially hydrogenated carbazole core with a methyl ester substitution at position 3. Structural elucidation of such compounds often employs X-ray crystallography (e.g., SHELX and ORTEP ) and spectroscopic methods.

Properties

IUPAC Name |

methyl 6,7,8,9-tetrahydro-5H-carbazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)10-6-4-8-12-13(10)9-5-2-3-7-11(9)15-12/h4,6,8,15H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSBFDBVJYCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C3=C(CCCC3)NC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indole ring system. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole, while reduction can produce various tetrahydrocarbazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 CRTH2 Receptor Antagonism

One of the primary applications of methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is its role as a CRTH2 receptor antagonist . This receptor is implicated in several allergic and inflammatory conditions. The compound has been shown to be effective in treating chronic and acute allergic disorders such as:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Inflammatory bowel disease

The mechanism involves blocking the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which mediates the effects of prostaglandins in these diseases .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of tetrahydrocarbazole compounds exhibit anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory mediators, making them suitable candidates for developing new anti-inflammatory drugs .

Synthesis Methodologies

2.1 Green Synthesis Techniques

Recent advancements in synthetic methodologies highlight the use of green chemistry principles for synthesizing this compound. For instance:

- Ionic Liquid Catalysis : The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate has been reported for the Fischer indole synthesis of tetrahydrocarbazoles. This method provides high yields and allows for easy product separation .

- Brønsted Acid-Catalyzed Reactions : A recent study demonstrated a p-toluenesulfonic acid-catalyzed cascade reaction that efficiently synthesizes functionalized tetrahydrocarbazolone derivatives from indole precursors .

Biological Activities

3.1 Anticancer Potential

This compound and its derivatives have shown promise in anticancer research. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, some carbazole derivatives have been shown to inhibit enzymes such as cholinesterase, which is involved in neurotransmission . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its hydrogenated carbazole framework and ester functionalization. Below is a comparative analysis with related carbazole derivatives:

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate | Not provided | Partially hydrogenated carbazole | Methyl ester at position 5 | C₁₃H₁₅NO₂ | 217.27 g/mol |

| 1,2,3,9-Tetrahydro-4H-carbazol-4-one | 206647-27-0 | Fully hydrogenated carbazole | Ketone at position 4 | C₁₁H₁₁NO | 173.22 g/mol |

| 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | 61364-20-3 | Fused cyclopentane-indole | Ketone at position 1 | C₁₁H₁₁NO | 173.22 g/mol |

| Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate | 1909348-03-3 | Tetrahydrobenzothiazole | Amino and methyl ester substituents | C₉H₁₂N₂O₂S | 212.27 g/mol |

Key Observations :

- Hydrogenation Patterns : The target compound’s partial hydrogenation (2,3,4,9-tetrahydro) contrasts with fully saturated analogues (e.g., 1,2,3,9-tetrahydro-4H-carbazol-4-one), which may exhibit distinct conformational rigidity .

- Heterocyclic Variations : Replacement of the carbazole core with benzothiazole (as in the tetrahydrobenzothiazole derivative) shifts electronic density and hydrogen-bonding capacity, impacting target selectivity .

Inferences for Target Compound :

- The methyl ester may improve membrane permeability compared to hydroxyl or ketone analogues.

- Partial hydrogenation could reduce intercalation with DNA (common in planar carbazoles), shifting mechanisms toward protein-targeted interactions .

Biological Activity

Methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanisms of action based on recent research findings.

Overview of Carbazole Derivatives

Carbazole derivatives are known for their potential therapeutic applications. The unique structure of these compounds allows them to interact with various biological targets, leading to a range of pharmacological effects. This compound specifically has shown promise in several studies for its biological activities.

Biological Activities

-

Antimicrobial Activity

- Carbazole derivatives have demonstrated significant antimicrobial properties. For instance, studies indicate that certain carbazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antiviral Activity

-

Anticancer Activity

- The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been shown to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutics like etoposide .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The compound interacts with various receptors and enzymes within cells. This interaction can lead to altered cellular processes such as apoptosis and inhibition of cell proliferation.

- Signal Transduction Modulation : It affects signaling pathways related to inflammation and cancer progression by acting on specific molecular targets such as CRTH2 receptors .

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Anticancer Activity

A study focused on the synthesis of various carbazole derivatives revealed that one specific derivative exhibited potent anticancer activity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of the STAT3 signaling pathway .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via cyclization of substituted indole precursors followed by esterification. Optimization of reaction conditions (e.g., temperature, catalyst loading, solvent polarity) can be achieved using factorial design experiments to evaluate interactions between variables . Computational reaction path search methods, such as quantum chemical calculations, may further streamline optimization by predicting energetically favorable pathways .

Q. How is this compound characterized, and what analytical techniques are critical for structural validation?

- Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): Assigning proton/carbon environments to confirm the carbazole core and ester moiety.

- Mass Spectrometry (MS): High-resolution MS (e.g., [M⁺] 475.0936) verifies molecular weight .

- Elemental Analysis: Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- X-ray Crystallography: Resolves stereochemical ambiguities if single crystals are obtainable.

Q. What solubility and formulation challenges are associated with this compound, and how can they be addressed experimentally?

- Methodological Answer: Limited aqueous solubility (common in carbazole derivatives) requires empirical testing in co-solvents (e.g., DMSO, PEGs) or formulation as nanoparticles. Stability studies under varying pH and temperature conditions should precede pharmacological assays .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this carbazole scaffold?

- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) for tuning reactivity. Molecular docking screens potential biological targets (e.g., enzyme active sites). Reaction path search algorithms (e.g., artificial force-induced reaction) identify low-energy intermediates, reducing trial-and-error experimentation .

Q. How do stability studies inform storage and handling protocols for this compound?

- Methodological Answer: Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies degradation products via HPLC-MS. Recommendations include inert-atmosphere storage at –20°C and protection from light to prevent oxidation of the tetrahydrocarbazole ring .

Q. What strategies resolve contradictions in reported pharmacological data for carbazole derivatives?

- Methodological Answer: Discrepancies in bioactivity (e.g., antitumor vs. neuroprotective effects) may arise from assay conditions or impurity profiles. Cross-validation using orthogonal assays (e.g., cell viability vs. enzyme inhibition) and stringent purity thresholds (>98% by HPLC) are critical. Structural analogs (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide) can clarify structure-activity relationships .

Q. How can factorial design optimize multi-step syntheses of this compound?

- Methodological Answer: A 2³ factorial design evaluates three factors (e.g., catalyst concentration, reaction time, temperature) across eight experiments. Statistical analysis (ANOVA) identifies significant variables and interactions, minimizing resource use while maximizing yield .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.